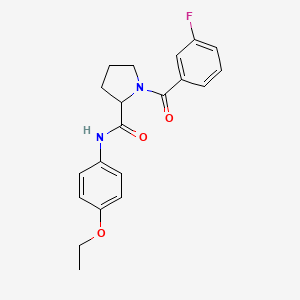![molecular formula C16H30N2 B6131437 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, MTEP has been used in a variety of studies to investigate the role of mGluR5 in various biological processes.
作用機序
MTEP acts as a selective antagonist of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, MTEP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a wide range of effects on neurological function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
MTEP has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. For example, MTEP has been shown to reduce the release of glutamate in the striatum, a brain region involved in motor control and reward processing. MTEP has also been shown to reduce the expression of certain genes involved in synaptic plasticity, which is the process by which neurons change their connections in response to experience.
実験室実験の利点と制限
MTEP has several advantages as a research tool, including its high selectivity for 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine and its ability to cross the blood-brain barrier. However, MTEP also has some limitations, including its potential off-target effects and its relatively short half-life in vivo. These limitations must be taken into account when designing experiments using MTEP.
将来の方向性
There are several future directions for research on MTEP and 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. One area of interest is the potential therapeutic applications of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists in various neurological disorders. Another area of interest is the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in synaptic plasticity and learning and memory. Finally, there is growing interest in the potential use of MTEP and other 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists as research tools for investigating the complex interactions between neurotransmitters and brain circuits.
合成法
The synthesis of MTEP involves several steps, starting with the reaction between 1-methylpiperazine and 2,6,6-trimethyl-1-cyclohexene-1-ethanol. This reaction yields the intermediate compound 1-methyl-4-(2-hydroxyethyl)piperazine, which is then reacted with 2-bromoethyltrimethylammonium bromide to form the final product, MTEP. The synthesis of MTEP has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
MTEP has been used in a variety of scientific research applications, including studies on the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in various neurological disorders. For example, MTEP has been used to investigate the potential therapeutic effects of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MTEP has also been used to study the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in addiction, anxiety, and depression.
特性
IUPAC Name |
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-14-6-5-8-16(2,3)15(14)7-9-18-12-10-17(4)11-13-18/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDSGVAXWMPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)

![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)